molecular formula C15H9Cl2NO3S2 B12522177 Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- CAS No. 702693-54-7

Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro-

Cat. No.: B12522177
CAS No.: 702693-54-7
M. Wt: 386.3 g/mol
InChI Key: KOXVJJRVNOHOTR-UHFFFAOYSA-N
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Description

Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro-, is a structurally complex benzamide derivative featuring a benzo[b]thien-2-ylsulfonyl substituent and dichloro groups at the 2,4-positions of the benzamide core. For instance, N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide (C₁₄H₉ClN₂OS, molar mass 288.75 g/mol) shares structural similarities, including a benzothiazole sulfonamide moiety and halogen substituents, which are associated with antimicrobial and cytotoxic activities . The dichloro substitution pattern in such compounds often enhances lipophilicity and binding affinity to biological targets, as seen in other benzamide derivatives .

Properties

CAS No.

702693-54-7

Molecular Formula

C15H9Cl2NO3S2

Molecular Weight

386.3 g/mol

IUPAC Name

N-(1-benzothiophen-2-ylsulfonyl)-2,4-dichlorobenzamide

InChI

InChI=1S/C15H9Cl2NO3S2/c16-10-5-6-11(12(17)8-10)15(19)18-23(20,21)14-7-9-3-1-2-4-13(9)22-14/h1-8H,(H,18,19)

InChI Key

KOXVJJRVNOHOTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-Dichlorobenzoyl Chloride

Chlorination of 2,4-Dichlorotoluene

The chlorination of 2,4-dichlorotoluene using chlorine gas ($$ \text{Cl}_2 $$) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator yields 2,4-dichlorotrichlorobenzyl as an intermediate. The reaction proceeds at 95–105°C under vacuum to minimize side reactions. Gas chromatography (GC) monitoring ensures completion when residual 2,4-dichlorotoluene levels fall below 0.05%. Hydrolysis of the trichlorobenzyl intermediate with water at 110–120°C produces 2,4-dichlorobenzoyl chloride in yields exceeding 98%.

Key Reaction Parameters:
  • Catalyst : AIBN (0.2–1% by mass of substrate).
  • Chlorine Flow Rate : 200–400 mL/min.
  • Purity : ≥98.6% after vacuum distillation.

Synthesis of Benzo[b]thiophene-2-Sulfonyl Chloride

Electrophilic Sulfur-Mediated Cyclization

Benzo[b]thiophene is treated with t-butyllithium (t-BuLi) at 0°C in tetrahydrofuran (THF), followed by sulfur dioxide ($$ \text{SO}_2 $$) and N-chlorosuccinimide (NCS) to yield benzo[b]thiophene-2-sulfonyl chloride . This method introduces a thiomethyl group with high regioselectivity and achieves yields of 53–95% depending on substituents.

Key Reaction Parameters:
  • Temperature : 0°C for lithiation, ambient for sulfonation.
  • Reagents : t-BuLi (1.7 M), $$ \text{SO}_2 $$ gas, NCS (1.1 equiv).
  • Workup : Ethyl acetate extraction and silica gel chromatography.

Formation of the Sulfonamide Intermediate

Reaction of 2,4-Dichloroaniline with Benzo[b]thiophene-2-Sulfonyl Chloride

2,4-Dichloroaniline reacts with benzo[b]thiophene-2-sulfonyl chloride in dichloromethane or THF using triethylamine as a base to form N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloroaniline . The reaction typically completes within 2–4 hours at room temperature, with yields exceeding 85%.

Key Reaction Parameters:
  • Molar Ratio : 1:1 (aniline:sulfonyl chloride).
  • Base : Triethylamine (2 equiv).
  • Purity : Confirmed via $$ ^1\text{H NMR} $$ and LC-MS.

Acylation to Form the Target Benzamide

Coupling of N-(Benzo[b]thien-2-ylsulfonyl)-2,4-dichloroaniline with 2,4-Dichlorobenzoyl Chloride

The sulfonamide intermediate undergoes acylation with 2,4-dichlorobenzoyl chloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This method avoids racemization and achieves yields of 70–80% after recrystallization.

Key Reaction Parameters:
  • Coupling Agents : EDC (1.2 equiv), DMAP (0.1 equiv).
  • Temperature : 0°C to room temperature.
  • Workup : Aqueous sodium bicarbonate wash and column chromatography.

Alternative Pathway: Direct Sulfonylation of 2,4-Dichlorobenzamide

Base-Mediated Sulfonylation

2,4-Dichlorobenzamide is deprotonated with sodium hydride (NaH) in THF and reacted with benzo[b]thiophene-2-sulfonyl chloride at −78°C. This method, though less common due to the low nucleophilicity of amides, provides moderate yields (40–50%) after 12–24 hours.

Key Reaction Parameters:
  • Base : NaH (2 equiv).
  • Solvent : THF at −78°C.
  • Limitations : Competing side reactions reduce efficiency.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • $$ ^1\text{H NMR} $$ : Aromatic protons appear at δ 7.37–8.70 ppm, with sulfonamide N–H at δ 8.61 (singlet).
  • IR Spectroscopy : Stretching vibrations for C=O (1660–1680 cm$$ ^{-1} $$) and S=O (1150–1350 cm$$ ^{-1} $$) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks at m/z 373.3 (M+H$$ ^+ $$) align with the expected molecular weight.

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water gradient) confirms purity ≥98% for all intermediates and the final product.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Acylation-Sulfonylation 80 98 High efficiency, scalable Requires coupling agents
Direct Sulfonylation 45 95 Fewer steps Low yields, harsh conditions

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recycling : AIBN can be recovered via distillation during chlorination.
  • Waste Management : Hydrogen chloride gas is neutralized with liquid alkali to minimize environmental impact.

Cost Analysis

  • Raw Materials : 2,4-Dichlorotoluene ($12/kg) and benzo[b]thiophene ($45/kg) dominate costs.
  • Energy Consumption : Vacuum distillation accounts for 60% of energy use.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted benzamides, depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with a receptor, modulating its signaling pathways. The exact mechanism of action can vary depending on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Key Compounds for Comparison :

Triazine-linked benzamides (e.g., compounds 51–55 from ): Feature 4-benzylthio-2-chloro substituents and triazine-based sulfamoyl groups. Variations include fluorine (51), trifluoromethyl (52), and methoxy substituents (53–55) on the aryl-triazine moiety.

N-(2-Aminoethyl)-2,4-dichloro-N-substituted benzamides (e.g., compounds 12–17 from ): Incorporate aminoethyl linkers and diverse aryl groups (e.g., dichlorophenyl, chlorophenoxy).

Benzothiazole sulfonamides (e.g., N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide from ): Utilize benzothiazole as a bioisostere for the benzo[b]thienyl group.

Substituent Impact :

  • Halogenation : 2,4-Dichloro substitution (common in all analogs) increases electrophilicity and membrane permeability. 3,4-Dichloro derivatives (e.g., compound 13 in ) exhibit superior antifungal activity against C. albicans compared to 2,4-dichloro isomers .
  • Sulfonamide vs. Thiourea : Sulfonamide-linked compounds (e.g., ) generally show higher thermal stability (melting points 237–279°C) due to strong hydrogen-bonding networks, whereas thiourea derivatives (e.g., ) prioritize cytotoxic activity via kinase inhibition .

Biological Activity

Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- is a sulfonamide derivative with significant potential in medicinal chemistry, particularly as an anti-cancer agent. This compound exhibits unique structural properties that contribute to its biological activity, primarily through its interactions with specific protein kinases.

Chemical Structure and Properties

The compound features a benzamide structure linked to a benzo[b]thien-2-ylsulfonyl group with dichloro substitutions at the 2 and 4 positions of the benzene ring. This configuration enhances its reactivity and biological efficacy.

Research indicates that Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- acts as a modulator of protein kinases , particularly Rho-associated protein kinases (ROCKs) . ROCKs are crucial in various cellular processes such as cell proliferation and migration. The inhibition of ROCK activity suggests potential therapeutic applications in treating diseases like cancer and cardiovascular disorders.

Biological Activity Overview

The biological activity of Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- can be summarized as follows:

Activity Description
Protein Kinase Modulation Inhibits ROCK activity, affecting cell signaling pathways.
Anticancer Potential Demonstrated efficacy in inhibiting cancer cell proliferation and migration.
Biochemical Tool Useful for research in cell signaling involving Rho kinases.

Inhibition Studies

In vitro studies have shown that this compound interacts with specific proteins involved in cellular signaling pathways. Techniques like surface plasmon resonance and isothermal titration calorimetry have been utilized to assess binding affinities and kinetics, revealing significant interactions with ROCKs.

Case Studies

  • Cancer Treatment : In a study focusing on the anticancer effects of similar compounds, Benzamide derivatives were evaluated for their ability to inhibit tumor growth in various cancer cell lines. The results indicated that compounds with similar structural features effectively reduced cell viability and induced apoptosis in cancer cells .
  • Cardiovascular Disorders : Another study highlighted the role of ROCK inhibitors in managing cardiovascular diseases. Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- was noted for its potential to reduce vascular smooth muscle contraction, thereby contributing to lower blood pressure and improved vascular health.

Future Directions

The unique structure of Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- positions it as a promising candidate for further drug development. Ongoing research aims to optimize its pharmacological properties and explore its efficacy against various molecular targets beyond ROCKs.

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